N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide
Overview
Description
“N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The methoxyphenyl and pyridin-2-yl groups are also common in various organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the attachment of the methoxyphenyl, nitrobenzamide, and pyridin-2-yl groups . The exact methods would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring provides a basic nitrogen, the methoxy group is electron-donating, the nitro group is electron-withdrawing, and the pyridine ring is aromatic .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The piperazine ring could potentially be protonated or alkylated. The methoxy group could undergo reactions typical of ethers, such as cleavage. The nitro group could be reduced to an amine, and the pyridine ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could make it a base, and the nitro group could make it more polar .Scientific Research Applications
5-HT1A Receptor Ligands :
- Isoindol-1-one analogues of this compound, including 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI), have shown high in vitro binding affinity to 5-HT1A receptors, a key target in neuropharmacology (Zhuang et al., 1998).
PET Tracers of Serotonin 5-HT(1A) Receptors :
- Carboxamide derivatives of this compound have been developed as PET tracers for serotonin 5-HT1A receptors, crucial in studying neuropsychiatric disorders (García et al., 2014).
Dopamine D(3) Receptor Ligands :
- Derivatives have been investigated for their affinity to dopamine D(3) receptors, which are of interest in treating disorders like Parkinson's and schizophrenia (Leopoldo et al., 2002).
Anticancer Activity :
- N-(Pyridin-3-yl)benzamide derivatives, including this compound, have shown moderate to good anticancer activity against various human cancer cell lines (Mohan et al., 2021).
Tocolytic Activity :
- This compound has demonstrated significant inhibition of uterine smooth muscle contractions, suggesting potential use in tocolytic therapy (Lucky & Omonkhelin, 2009).
Nonaqueous Capillary Electrophoresis :
- The compound has been involved in studies of nonaqueous capillary electrophoretic separation, indicating its utility in analytical chemistry (Ye et al., 2012).
Quantitative Structure-Activity Relationship (QSAR) Studies :
- QSAR studies on derivatives, including this compound, have been conducted to explore their structure-activity relationships, vital in drug design (Al-Masoudi et al., 2011).
Antimicrobial Activity :
- Pyridine derivatives of this compound have shown variable and modest antimicrobial activity, which is significant in developing new antibiotics (Patel et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitro-N-pyridin-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-34-23-7-3-2-6-22(23)28-17-14-27(15-18-28)16-19-29(24-8-4-5-13-26-24)25(31)20-9-11-21(12-10-20)30(32)33/h2-13H,14-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAMQPRHXWOEJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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